5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid
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Overview
Description
5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: These involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom is often achieved through nucleophilic substitution reactions.
Amination: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processes: These are commonly used for the production of small to medium quantities.
Continuous Flow Processes: These are more suitable for large-scale production and offer advantages in terms of efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
5-Amino-8-fluoro-7-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-amino-8-fluoro-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-4-7(13)6-2-3-8(11(15)16)14-10(6)9(5)12/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
YIXRAKYUDYAJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1F)C(=O)O)N |
Origin of Product |
United States |
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